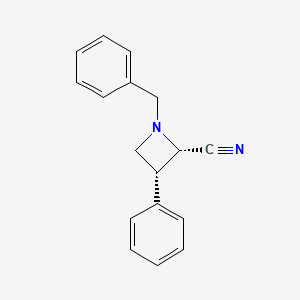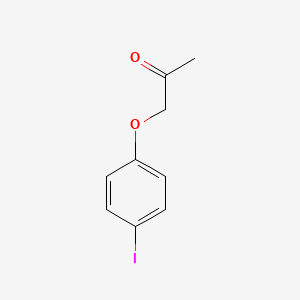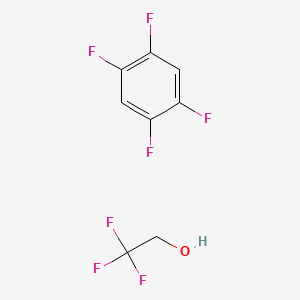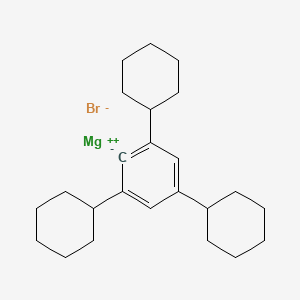![molecular formula C18H22N2O2 B14230595 N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide CAS No. 594857-58-6](/img/structure/B14230595.png)
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide is a synthetic compound that combines the structural features of tryptamine and cyclohexanone. Tryptamine is a naturally occurring monoamine alkaloid found in plants, fungi, and animals, and is a precursor to several important neurotransmitters. Cyclohexanone is a key intermediate in the production of nylon and other industrial chemicals. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide typically involves the reaction of tryptamine with cyclohexanone under specific conditions. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of cyclohexanone . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography.
Analyse Chemischer Reaktionen
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form the corresponding alcohol.
Substitution: The amide group can undergo nucleophilic substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying amide bond formation and reactivity.
Biology: The compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to tryptamine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent and its effects on the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety may interact with serotonin receptors, while the cyclohexanone moiety could influence other signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide can be compared with other similar compounds such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also contains a tryptamine moiety but is combined with ibuprofen instead of cyclohexanone.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: This compound combines tryptamine with a methoxynaphthalene derivative.
The uniqueness of this compound lies in its combination of tryptamine and cyclohexanone, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
594857-58-6 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-[2-(1H-indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C18H22N2O2/c1-13(21)20(15-6-8-16(22)9-7-15)11-10-14-12-19-18-5-3-2-4-17(14)18/h2-5,12,15,19H,6-11H2,1H3 |
InChI-Schlüssel |
DZESYFBOLFHBRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CCC1=CNC2=CC=CC=C21)C3CCC(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-6-[(trimethylstannyl)ethynyl]pyridine](/img/structure/B14230521.png)
![(E,E)-N,N'-(1,2-Phenylene)bis(1-{2-[(prop-2-en-1-yl)oxy]phenyl}methanimine)](/img/structure/B14230533.png)

![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)

![2-{[2-(2-Methylphenyl)-2-phenylethenyl]sulfanyl}pyrimidine](/img/structure/B14230559.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)


![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)
